11-O-Methylpseurotin A

Description

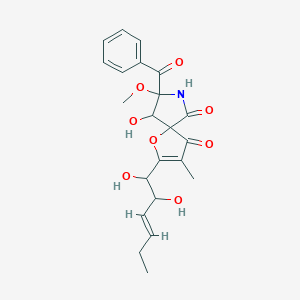

Structure

2D Structure

3D Structure

Properties

CAS No. |

58523-30-1 |

|---|---|

Molecular Formula |

C22H25NO8 |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

8-benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+ |

InChI Key |

SLYDIPAXCVVRNY-VZUCSPMQSA-N |

Isomeric SMILES |

CC/C=C/C(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |

Appearance |

White solid |

Synonyms |

[5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 11-O-Methylpseurotin A from Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, a class of compounds known for their unique spirocyclic γ-lactam core structure and diverse biological activities.[1] First identified in a marine-derived strain of Aspergillus fumigatus, this molecule was discovered through a bioassay-guided fractionation effort.[1] Its biosynthesis is believed to be a late-stage modification of its precursor, pseurotin A, involving a key O-methylation step.[2][3] This guide provides a comprehensive overview of the discovery, proposed biosynthesis, and generalized experimental protocols for the isolation and purification of this compound, intended for professionals in natural product chemistry and drug discovery.

Discovery

This compound was first reported as a new natural product in 2007. It was isolated from a marine-derived fungus, Aspergillus fumigatus, as part of a screening program aimed at identifying compounds with selective biological activity.[1] The discovery was the result of a bioassay-guided fractionation process targeting the identification of molecules that selectively inhibit a Saccharomyces cerevisiae strain with a specific gene deletion in the HOF1 gene.[1] The Hof1 protein is involved in regulating mitosis and cytokinesis, suggesting a potential mechanism of action related to cell cycle control for this compound.[4] The compound has also been isolated from the fungal genus Sporothrix.[2][]

Biosynthesis

The pseurotin family of fungal metabolites, including this compound, are biosynthesized through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[2][3]

-

Core Structure Assembly: The core scaffold is assembled by the hybrid enzyme PsoA, encoded within the pso gene cluster.[2][3]

-

Tailoring Modifications: Following the initial assembly, a series of tailoring enzymes, including oxidases and methyltransferases also from the pso cluster, modify the core structure to generate the diverse array of pseurotin derivatives.[2][6] The biosynthesis of pseurotin A, the immediate precursor to this compound, has been the most extensively studied in this family.[3]

-

Final Methylation Step: The formation of this compound is proposed to be a late-stage modification of pseurotin A. This reaction involves the enzymatic O-methylation of the hydroxyl group at the C-11 position.[2][3] This step is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[2] While this is a common terminal modification in natural product biosynthesis, the specific O-methyltransferase responsible for this final conversion has not yet been definitively identified.[2][3]

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇NO₈ | [1][] |

| Molecular Weight | 445.46 g/mol | [] |

| Appearance | Solid Powder | [] |

| Solubility | Soluble in DMSO, Ethanol, Methanol (B129727) | [] |

Table 2: Biological Activity

| Assay | Organism/Model | Result | Reference |

| Antifungal | Saccharomyces cerevisiae (hof1δ mutant) | Selective inhibition of survival | [4][] |

| Antiseizure | Larval Zebrafish (PTZ-induced) | Inactive | [4] |

Note: Quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature, as production is highly dependent on the specific fungal strain, culture conditions, and extraction methods.[2]

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from an Aspergillus fumigatus culture, based on common methodologies for fungal secondary metabolites.

Fungal Cultivation

-

Inoculation and Culture: A pure culture of the producing Aspergillus fumigatus strain is used to inoculate a suitable liquid fermentation medium.[2] A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[2]

-

Incubation: The culture is incubated for a period of several days to weeks (e.g., 12-30 days) under controlled conditions of temperature (e.g., 25-28°C) and agitation (e.g., 100-250 rpm) to allow for fungal growth and secondary metabolite production.[7]

Extraction

-

Separation: The fungal culture is separated into mycelium and culture broth by filtration.

-

Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent of intermediate polarity, typically ethyl acetate (B1210297) (EtOAc).[7][8] The mycelium may first be homogenized or extracted with a more polar solvent like methanol (MeOH) or acetone (B3395972) before partitioning with ethyl acetate.[7]

-

Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate, followed by ethyl acetate to methanol) is used to elute fractions of varying polarity.

-

Bioassay-Guided Fractionation: Fractions are tested for the desired biological activity (e.g., inhibition of the S. cerevisiae hof1δ mutant) to identify those containing the target compound.

-

Fine Purification: The active fractions are further purified using repeated chromatographic techniques. This may include additional silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pjmhsonline.com [pjmhsonline.com]

An In-Depth Technical Guide to the Physicochemical Properties of 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal metabolite that has garnered scientific interest due to its selective biological activity. As a derivative of the pseurotin (B1257602) family of natural products, it possesses a unique spirocyclic γ-lactam core structure. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its handling and stability assessment, and a visualization of its biological context within the Saccharomyces cerevisiae signaling pathway.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇NO₈ | [1][2][3] |

| Molecular Weight | 445.46 g/mol | [1][3][4] |

| Appearance | White solid | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[3][5][6] | Commercially available datasheets |

| Melting Point | Data not available | N/A |

| Boiling Point | 720.4 ± 60.0 °C (Predicted) | [3] |

| pKa | Data not available | N/A |

| Storage Conditions | Store solid at -20°C. Store stock solutions in DMSO at -80°C to prevent degradation.[7] | Commercially available datasheets |

Experimental Protocols

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is crucial for reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol = 4.45 mg

-

Weighing: In a sterile environment, carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add the desired volume of anhydrous DMSO to the microcentrifuge tube. Vortex the tube until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store the aliquots at -80°C.

Stability Assessment using High-Performance Liquid Chromatography (HPLC)

The stability of this compound can be monitored using a stability-indicating HPLC method. This protocol provides a general framework for assessing its stability under various experimental conditions.

Materials:

-

This compound stock solution

-

Appropriate aqueous buffer (pH 6.5-7.5 is recommended to avoid hydrolysis of the γ-lactam ring)

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

-

HPLC column (e.g., C18)

-

Mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

-

Preparation of Working Solution: Prepare a fresh working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

-

Initial Analysis (T=0): Immediately after preparation, inject a sample of the working solution onto the HPLC system. Record the chromatogram and determine the peak area of the intact this compound. This serves as the baseline (100% stability).

-

Incubation under Stress Conditions: Aliquot the working solution into separate tubes for each stress condition to be tested (e.g., different temperatures, light exposure).

-

Time-Point Analysis: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and inject it onto the HPLC system.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. This will indicate the stability of the compound under the tested conditions.

Biological Activity and Signaling Pathway

This compound has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][4][7] Hof1 is a key regulatory protein involved in cytokinesis, the final stage of cell division.

The Role of Hof1 in Yeast Cytokinesis

Hof1 is an F-BAR domain-containing protein that localizes to the bud neck, the site of cell division in yeast. It plays a crucial role in coordinating the contraction of the actomyosin (B1167339) ring with the formation of the septum, the new cell wall that separates the mother and daughter cells. The degradation of Hof1 is a critical step for the proper timing and completion of cytokinesis.

Caption: Proposed role of Hof1 in the cytokinesis pathway of S. cerevisiae.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the bioactivity of this compound on yeast cell growth.

Caption: Yeast growth inhibition assay workflow.

References

- 1. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Inn1 and its interactions with Hof1 and Cyk3 in promoting cleavage furrow and septum formation in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene: HOF1 (YMR032W) - Summary - Saccharomyces_cerevisiae - Ensembl genome browser 115 [useast.ensembl.org]

- 4. benchchem.com [benchchem.com]

- 5. Spatiotemporal control of pathway sensors and cross-pathway feedback regulate a differentiation MAPK pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]

Mechanism of Action of 11-O-Methylpseurotin A in Saccharomyces cerevisiae

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and proposed mechanism of action of 11-O-Methylpseurotin A against the model organism Saccharomyces cerevisiae. Due to the limited direct research on this specific compound, this guide synthesizes information from its well-studied parent compound, pseurotin (B1257602) A, and the key available evidence regarding this compound's activity in a specific yeast mutant. The content herein is intended to provide a robust framework for researchers, scientists, and drug development professionals investigating novel antifungal agents.

Executive Summary

This compound is a derivative of pseurotin A, a fungal secondary metabolite known for its antibiotic and antifungal properties.[1] While pseurotin A is proposed to act by inhibiting chitin (B13524) synthase, a critical enzyme for fungal cell wall synthesis, the mechanism of this compound appears to be distinct.[1] Publicly available data on the broad-spectrum antifungal activity of this compound is scarce, preventing a direct quantitative comparison of its potency with pseurotin A.[1] However, a critical piece of evidence—the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene—points towards a novel mechanism of action related to the process of cytokinesis.[1] This guide will first detail the established mechanism of pseurotin A and then elaborate on the proposed, Hof1p-related mechanism of this compound, supported by data tables, detailed experimental protocols for hypothesis testing, and pathway visualizations.

Mechanism of Action of the Parent Compound: Pseurotin A

The primary antifungal mechanism attributed to pseurotin A is the competitive inhibition of chitin synthase.[1]

2.1 The Role of Chitin Synthase in S. cerevisiae The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. A key component of the S. cerevisiae cell wall is chitin, a polymer of N-acetylglucosamine.[1] Chitin synthesis is catalyzed by a family of enzymes known as chitin synthases.[1] In yeast, these enzymes are crucial for the formation of the primary septum during cell division, as well as for cell wall repair and integrity.[2]

2.2 Inhibition by Pseurotin A Pseurotin A acts as a competitive inhibitor of chitin synthase.[1][3] By blocking the active site of this enzyme, it prevents the polymerization of N-acetylglucosamine into chitin chains.[1] This disruption of cell wall synthesis leads to structural weaknesses, osmotic instability, and ultimately, fungal cell death.[1]

Proposed Mechanism of Action of this compound

The primary evidence for this compound's mechanism comes from its selective lethality against a S. cerevisiae strain lacking the HOF1 gene.[1] This suggests the compound targets a pathway related to cytokinesis, which becomes essential for survival in the absence of Hof1p.

3.1 The Role of Hof1p in Yeast Cytokinesis Cytokinesis in S. cerevisiae is the final stage of the cell cycle, where a mother cell divides into two daughter cells. This process requires the coordinated function of an actomyosin-based contractile ring and the synthesis of a chitin-based primary septum.[4][5]

Hof1p is an F-BAR domain protein that plays a crucial role in this process.[6][7] It acts as a molecular scaffold, localizing to the bud neck and linking the actomyosin (B1167339) ring (via interaction with the myosin-II protein, Myo1p) to the machinery for primary septum formation (via interaction with chitin synthase II, Chs2p).[6][8] The degradation of Hof1p late in mitosis is a key signal required for the efficient contraction of the actomyosin ring.[9][10] Deletion of HOF1 results in defects in septum formation.[4][5]

3.2 The "Synthetic Lethality" Hypothesis Synthetic lethality occurs when the combination of two non-lethal mutations (or a mutation and a chemical inhibitor) results in cell death. The lethality of this compound in hof1Δ cells suggests it inhibits a process that functions in parallel to, or is compensated by, Hof1p.

A plausible hypothesis is that This compound destabilizes or inhibits the function of the actomyosin contractile ring .

-

In a wild-type cell , Hof1p helps to properly coordinate the actomyosin ring with septum formation, providing a degree of stability and resilience to the cytokinetic machinery.[6][8] The cell can therefore tolerate a partial inhibition of the actomyosin ring by the compound.

-

In a hof1Δ mutant cell , the coordination between the contractile ring and septum formation is already compromised.[4][5] The cytokinetic process is more fragile. In this sensitized state, the additional disruption of the actomyosin ring's function by this compound becomes catastrophic, leading to failed cytokinesis and cell death.

Data Presentation

Quantitative data for this compound's antifungal activity is not currently available in the public domain.[1] The table below summarizes the available data for the parent compound, pseurotin A, for comparative context.

Table 1: Quantitative Activity Data for Pseurotin A

| Compound | Target Organism/Enzyme | Assay Type | Result (IC50) |

|---|---|---|---|

| Pseurotin A | Coprinus cinereus CS | Enzyme Inhibition Assay | 31.4 µg/mL |

| Pseurotin A | S. cerevisiae CS2 | Enzyme Inhibition Assay | 1.27 µg/mL |

| Pseurotin A | Human IgE Production | Cellular Assay | 3.6 µM |

(Data compiled from multiple sources[11])

Table 2: Qualitative Activity Data for this compound

| Compound | Target Organism | Observation |

|---|

| this compound | S. cerevisiae (hof1Δ mutant) | Selective inhibition of viability |

(Data compiled from[1])

Experimental Protocols for Hypothesis Validation

The following protocols describe generalized methods to test the proposed mechanism of action of this compound.

5.1 Protocol 1: In Vitro Chitin Synthase Activity Assay This assay determines if this compound directly inhibits chitin synthase, like its parent compound.

-

Objective: To measure the IC50 of this compound against S. cerevisiae chitin synthase.

-

Methodology:

-

Preparation of Microsomal Fractions: Grow S. cerevisiae cultures to mid-log phase. Harvest cells and generate spheroplasts using zymolyase. Lyse spheroplasts in an osmotic lysis buffer containing protease inhibitors. Isolate membranes by differential centrifugation to obtain a microsomal fraction rich in chitin synthase.[2]

-

Enzyme Inhibition Assay: Prepare a reaction mixture containing assay buffer, the microsomal fraction (enzyme source), and varying concentrations of this compound (dissolved in DMSO). Initiate the reaction by adding the substrate, UDP-[14C]N-acetylglucosamine.[2]

-

Quantification: After incubation (e.g., 60 minutes at 30°C), stop the reaction. Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled chitin product. Wash the filters extensively to remove unincorporated substrate.

-

Data Analysis: Measure the radioactivity on the filters using a scintillation counter. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value. A non-radioactive version of this assay can be performed in a 96-well plate where synthesized chitin is captured by wheat germ agglutinin (WGA) and detected colorimetrically using a WGA-HRP conjugate.[12][13]

-

5.2 Protocol 2: Cell Cycle Analysis by Flow Cytometry This protocol is used to determine if this compound causes cell cycle arrest at a specific phase, which would be indicative of a cytokinesis defect.

-

Objective: To analyze the cell cycle distribution of S. cerevisiae cells following treatment with this compound.

-

Methodology:

-

Cell Culture and Treatment: Grow synchronous or asynchronous cultures of wild-type and hof1ΔS. cerevisiae to early-log phase. Treat the cultures with this compound (at a concentration around its MIC, to be determined) or a vehicle control (DMSO) for a defined period (e.g., one cell cycle duration, ~90-120 minutes).

-

Cell Fixation: Harvest approximately 1x10^7 cells by centrifugation. Wash with water and fix the cells in 70% ethanol (B145695) overnight at 4°C. This permeabilizes the cells.[14]

-

Staining: Rehydrate the fixed cells by washing with a sodium citrate (B86180) buffer. Treat the cells with RNase A to degrade RNA, followed by Proteinase K to remove proteins that can interfere with staining.[14] Stain the cellular DNA with a fluorescent dye such as Sytox Green or Propidium Iodide.[15][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the dye with an appropriate laser and measure the fluorescence emission.

-

Data Analysis: Generate histograms of DNA content. Cells in G1 phase will have a 1N DNA content, while cells in G2/M will have a 2N DNA content. An accumulation of cells in the G2/M peak after treatment would suggest a block in mitosis or cytokinesis.

-

5.3 Protocol 3: Fluorescence Microscopy of the Actomyosin Ring This assay directly visualizes the structural integrity and dynamics of the actomyosin ring in the presence of the compound.

-

Objective: To observe the effects of this compound on the assembly, stability, and contraction of the actomyosin ring.

-

Methodology:

-

Yeast Strain and Culture: Use a S. cerevisiae strain expressing a fluorescently tagged component of the actomyosin ring (e.g., Myo1-GFP). Grow cells to early-log phase.

-

Treatment and Fixation: Treat the cells with this compound or a vehicle control. After a short incubation (e.g., 30-60 minutes), fix the cells with paraformaldehyde to preserve cellular structures.[17]

-

Microscopy: Mount the fixed cells on a microscope slide. Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein (e.g., GFP). Capture images of cells at different stages of the cell cycle, paying close attention to the bud neck region.

-

Data Analysis: Quantify the percentage of cells with abnormal actomyosin rings (e.g., diffuse, fragmented, or failed to contract) in the treated population compared to the control. Live-cell imaging could also be employed to observe the dynamics of ring contraction in real-time.

-

Conclusion

While direct evidence remains limited, the selective lethality of this compound in a hof1Δ mutant of Saccharomyces cerevisiae strongly suggests a mechanism of action centered on the disruption of cytokinesis. The most plausible hypothesis is that the compound inhibits the function or stability of the actomyosin contractile ring. In the absence of the coordinating protein Hof1p, the cytokinetic machinery is unable to withstand this chemical insult, leading to cell death. The experimental protocols outlined in this guide provide a clear path forward for validating this proposed mechanism and fully elucidating the antifungal action of this promising compound.

References

- 1. Roles of Hof1p, Bni1p, Bnr1p, and myo1p in cytokinesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.pre.csic.es [digital.pre.csic.es]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Roles of Hof1p, Bni1p, Bnr1p, and Myo1p in Cytokinesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aim44p regulates phosphorylation of Hof1p to promote contractile ring closure during cytokinesis in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]

- 10. Degradation of Hof1 by SCF(Grr1) is important for actomyosin contraction during cytokinesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Analysis of the Budding Yeast Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improved flow cytometric analysis of the budding yeast cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytokinetic Disruption by 11-O-Methylpseurotin A in Hof1-Deficient Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 11-O-Methylpseurotin A, a fungal metabolite, with a specific focus on its selective inhibitory effects on Saccharomyces cerevisiae strains harboring a deletion of the HOF1 gene. Hof1 is a critical regulator of cytokinesis, the final stage of cell division. The selective activity of this compound against the hof1Δ strain suggests a potential mechanism of action related to the disruption of cell division, making it a valuable tool for studying the intricate processes of cytokinesis. This document details the function of Hof1, presents experimental protocols for assessing the compound's activity, and outlines the key signaling pathways involved. While direct biochemical inhibition studies are pending, the genetic evidence strongly points to a synthetic lethal relationship between the presence of this compound and the absence of Hof1 function.

Introduction: The Target - Hof1 and Cytokinesis

Cytokinesis in budding yeast is a highly orchestrated process that ensures the faithful segregation of cellular contents into two daughter cells. This process involves the assembly and constriction of an actomyosin (B1167339) ring, coupled with the formation of a chitinous septum.[1] A key player in this intricate process is Hof1 (Homolog of Cdc Fifteen), an F-BAR domain-containing protein that localizes to the division site.[2]

Hof1 plays a multifaceted role in cytokinesis:

-

Regulation of the Actomyosin Ring: It associates with the actomyosin ring and is involved in coordinating its constriction with septum formation.[2][3]

-

Interaction with Septins: Hof1's localization to the bud neck is dependent on septins, forming a ring structure that is crucial for the proper organization of the division site.[4]

-

Coupling Constriction to Septum Formation: It is believed to act as an adapter, linking the actomyosin ring machinery to the septum synthesis machinery, in part through interactions with the myosin-II heavy chain, Myo1, and the chitin (B13524) synthase, Chs2.[3]

Deletion of the HOF1 gene leads to temperature-sensitive growth and significant defects in cytokinesis, highlighting its essential role under certain conditions.[5]

This compound: A Selective Inhibitor

This compound is a fungal secondary metabolite that has been identified through screening assays as a compound that selectively inhibits the growth of a hof1Δ mutant strain of Saccharomyces cerevisiae.[6] This selective inhibition, often indicative of a synthetic lethal interaction, suggests that the compound may target a pathway or protein that becomes essential for survival only when Hof1 is absent. While the direct molecular target of this compound has not yet been definitively identified, its activity profile strongly implicates a role in the disruption of cytokinesis.[5]

Quantitative Data Presentation

While peer-reviewed literature confirms the selective inhibitory activity of this compound against the hof1Δ strain, specific quantitative data such as IC50 or Minimum Inhibitory Concentration (MIC) values are not widely available. The following tables are structured to present such data clearly and should be populated as experimental results are obtained.

Table 1: Growth Inhibition of S. cerevisiae Strains by this compound (Illustrative)

| Compound | Yeast Strain | Assay Type | IC50 (µM) | Notes |

| This compound | Wild-Type (WT) | Broth Microdilution | >100 (Inactive) | Minimal to no growth inhibition observed. |

| This compound | hof1Δ | Broth Microdilution | ~5-15 (Estimated) | Potent growth inhibition observed. |

| DMSO (Vehicle Control) | Wild-Type (WT) | Broth Microdilution | N/A | No effect on growth. |

| DMSO (Vehicle Control) | hof1Δ | Broth Microdilution | N/A | No effect on growth. |

Table 2: Halo Assay Results for this compound (Illustrative)

| Compound | Yeast Strain | Amount per Disk (µg) | Diameter of Inhibition Zone (mm) | Interpretation |

| This compound | Wild-Type (WT) | 10 | 0 | Resistant |

| This compound | hof1Δ | 10 | 15 ± 2 | Sensitive |

| DMSO (Vehicle Control) | Wild-Type (WT) | 10 µL | 0 | No Inhibition |

| DMSO (Vehicle Control) | hof1Δ | 10 µL | 0 | No Inhibition |

Key Signaling Pathways and Mechanisms

Hof1's Role in the Cytokinesis Signaling Pathway

Hof1 is a central node in the regulation of cytokinesis, integrating signals from cell cycle kinases to ensure proper timing and execution of cell division. Its function is tightly regulated by phosphorylation. The polo-like kinase Cdc5 and the Dbf2-Mob1 kinase complex, a component of the Mitotic Exit Network (MEN), both phosphorylate Hof1.[7] This phosphorylation cascade is crucial for releasing Hof1 from the septin ring, allowing it to associate with the actomyosin ring to promote its contraction.[7] The degradation of Hof1 is mediated by the SCF-Grr1 ubiquitin ligase complex, which is necessary to allow for the efficient contraction of the actomyosin ring.[4]

Caption: The Hof1 signaling pathway in S. cerevisiae cytokinesis.

Proposed Mechanism of this compound

The selective lethality of this compound in the hof1Δ background suggests that the compound disrupts a cellular process that runs in parallel to the Hof1-mediated pathway or targets a protein whose function becomes critical in the absence of Hof1. Given Hof1's role, a plausible hypothesis is that this compound perturbs the function of another component of the cytokinesis machinery. In a wild-type cell, the presence of Hof1 can compensate for this perturbation. However, in a hof1Δ cell, the simultaneous loss of Hof1 function and the inhibition of this parallel pathway leads to a catastrophic failure in cytokinesis and subsequent cell death.

Caption: Proposed synthetic lethal interaction of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activity of this compound on yeast strains.

Experimental Workflow Overview

A typical workflow to characterize the activity of a compound like this compound involves a primary screen to identify selective activity, followed by quantitative secondary assays and subsequent mechanistic studies.

Caption: Workflow for characterizing this compound's activity.

Protocol 1: Yeast Halo Assay (Disk Diffusion)

This qualitative assay is used for primary screening to rapidly assess selective growth inhibition.

Materials:

-

S. cerevisiae wild-type (WT) and hof1Δ strains.

-

YPD (Yeast Extract Peptone Dextrose) agar (B569324) plates.

-

YPD liquid medium.

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Sterile 6 mm paper disks.

-

Sterile cotton swabs.

-

Incubator set to 30°C.

Procedure:

-

Prepare Yeast Lawns:

-

Inoculate 5 mL of YPD liquid medium with single colonies of WT and hof1Δ strains.

-

Grow overnight at 30°C with shaking.

-

Dilute the overnight cultures to an OD600 of 0.1.

-

Using a sterile cotton swab, evenly spread 100 µL of the diluted culture onto the surface of a YPD agar plate to create a uniform lawn. Prepare separate plates for WT and hof1Δ strains.

-

Allow the plates to dry for 10-15 minutes.

-

-

Apply Compound:

-

Aseptically place a sterile paper disk in the center of each inoculated plate.

-

Pipette a known amount (e.g., 10 µL) of the this compound stock solution onto the disk.

-

As a negative control, apply 10 µL of the solvent (DMSO) to a separate disk on each plate.

-

-

Incubation and Analysis:

-

Incubate the plates at 30°C for 24-48 hours.

-

Measure the diameter of the clear zone of growth inhibition (the "halo") around the disk. A larger halo indicates greater sensitivity to the compound.

-

Protocol 2: Broth Microdilution Growth Inhibition Assay

This quantitative assay is used to determine the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

-

S. cerevisiae wild-type (WT) and hof1Δ strains.

-

YPD liquid medium.

-

This compound stock solution.

-

Sterile 96-well flat-bottom microtiter plates.

-

Multichannel pipette.

-

Plate reader capable of measuring absorbance at 600 nm (OD600).

Procedure:

-

Prepare Yeast Inoculum:

-

Grow overnight cultures of WT and hof1Δ strains.

-

Dilute the cultures in fresh YPD medium to a starting OD600 of ~0.05.

-

-

Prepare Compound Dilutions:

-

In a 96-well plate, prepare a 2-fold serial dilution of this compound in YPD medium. For example, start with a 100 µM concentration and dilute down a column.

-

Include wells with yeast and medium only (positive growth control) and medium with DMSO (vehicle control).

-

-

Inoculation and Incubation:

-

Add the prepared yeast inoculum to each well, ensuring a final volume of 200 µL.

-

Incubate the plate at 30°C with shaking in a plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the OD600 of each well every 30-60 minutes for 24-48 hours.

-

Plot the growth curves (OD600 vs. time) for each compound concentration.

-

From the endpoint or area under the curve data, calculate the percent inhibition relative to the growth control.

-

Plot percent inhibition vs. log(concentration) and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest, a common outcome of failed cytokinesis.

Materials:

-

S. cerevisiae hof1Δ strain.

-

YPD liquid medium.

-

This compound.

-

DNA stain (e.g., SYTOX Green or Propidium Iodide).

-

RNase A.

-

Sodium citrate (B86180) buffer.

-

Ethanol (B145695) (70%, ice-cold).

-

Flow cytometer.

Procedure:

-

Cell Treatment and Harvesting:

-

Grow a logarithmic phase culture of hof1Δ cells (OD600 ~0.5).

-

Treat the culture with this compound at a concentration near its IC50. Also, maintain an untreated (DMSO) control culture.

-

Incubate for a defined period (e.g., 3-4 hours).

-

Harvest ~1x10^7 cells by centrifugation.

-

-

Cell Fixation:

-

Wash the cell pellet with water.

-

Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix overnight at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with sodium citrate buffer.

-

Resuspend the cells in buffer containing RNase A and incubate for 2-4 hours at 37°C to degrade RNA.

-

Add the DNA stain (e.g., SYTOX Green to a final concentration of 1 µM) and incubate in the dark for 1 hour.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer.

-

Collect data from at least 10,000 cells per sample.

-

Generate a histogram of DNA content (fluorescence intensity). Cells in G1 phase will have a 1N DNA content, while cells in G2/M phase will have a 2N DNA content. A failure in cytokinesis is expected to result in an accumulation of cells with 2N or greater DNA content.

-

Conclusion and Future Directions

This compound represents a valuable chemical probe for the study of cytokinesis in Saccharomyces cerevisiae. Its selective inhibition of the hof1Δ strain provides a powerful tool to investigate the cellular consequences of a compromised cytokinesis pathway. While the current evidence is primarily genetic, it lays a strong foundation for future research.

Key future research directions include:

-

Target Deconvolution: Employing chemical proteomics and genetic screening approaches to identify the direct molecular target(s) of this compound.

-

Biochemical Assays: Developing in vitro assays to confirm direct binding and inhibition of the identified target.

-

High-Resolution Microscopy: Using live-cell imaging to visualize the precise morphological defects (e.g., in actomyosin ring constriction or septum formation) induced by the compound in the hof1Δ strain.

The elucidation of the precise mechanism of action of this compound will not only provide a deeper understanding of the complex regulatory networks governing cytokinesis but also may offer insights for the development of novel antifungal agents that target this essential cellular process.

References

- 1. uniprot.org [uniprot.org]

- 2. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phosphorylation-dependent regulation of the F-BAR protein Hof1 during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial In Vivo Efficacy Studies of 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Introduction: 11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique heterospirocyclic γ-lactam core.[1] While its parent compound, Pseurotin A, has shown a range of biological activities, direct in vivo efficacy studies on this compound are not extensively documented in peer-reviewed literature.[2] This guide provides a comprehensive overview of the available in vivo data, leveraging information from closely related analogs to offer context and direction for future research. It includes detailed experimental protocols from analogous studies that can serve as a foundation for designing future investigations into this compound.

Quantitative Data Presentation

The primary reported biological activity of this compound is its selective in vitro inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism related to cell cycle control and cytokinesis.[2][3] However, its in vivo efficacy appears limited in the single reported study. For a comprehensive perspective, the following tables summarize the available in vivo data for this compound and its more studied analogs, Pseurotin A and Pseurotin D.[2]

Table 1: In Vivo Efficacy Data for this compound

| Compound | Animal Model | Condition | Key Findings |

|---|

| this compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity.[2] |

Table 2: Comparative In Vivo Efficacy of Pseurotin Analogs

| Compound | Animal Model | Condition | Key Findings |

|---|---|---|---|

| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts.[2] |

| Pseurotin A | Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect.[2] |

| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and production of pro-inflammatory cytokines.[2] |

Signaling Pathways and Mechanisms of Action

The biological activities of pseurotins are often attributed to their modulation of key signaling pathways, particularly those involved in inflammation and cell growth.[2] Studies on Pseurotin A and D have indicated that they exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways, specifically by inhibiting the phosphorylation of STAT3.[4] While not directly confirmed for this compound, this provides a logical starting point for mechanistic investigations.

The primary in vitro finding for this compound is its activity against a yeast strain with a deletion of the HOF1 gene.[3] Hof1 is a key regulator of cytokinesis, suggesting a potential mechanism involving cell cycle disruption.[3]

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols adapted from studies on Pseurotin A and general screening methodologies. These can serve as robust templates for designing and executing initial in vivo and supporting in vitro efficacy studies for this compound.

General In Vivo Experimental Workflow

A typical workflow for evaluating the efficacy of a compound in vivo involves several key stages, from model induction to biomarker analysis.[2]

Protocol 1: Pseurotin A in Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol, used for Pseurotin A, is a relevant model for assessing bone-protective effects.[2]

-

Animal Model: Female C57BL/6J mice (11 weeks old) are utilized.

-

Induction: Osteoporosis is induced through bilateral ovariectomy under anesthesia. A sham operation is performed on the control group.

-

Treatment:

-

Following a one-week recovery period, the mice are randomly assigned to treatment groups.

-

Pseurotin A (or, hypothetically, this compound) is administered, for example, via intraperitoneal injection daily for a specified period (e.g., 4 weeks).

-

A vehicle control group (e.g., DMSO/saline) is included.

-

-

Endpoint Analysis:

-

Bone Mineral Density (BMD): At the end of the treatment period, femurs are collected, and BMD is measured using micro-computed tomography (μCT).

-

Histomorphometry: Femurs are fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and for tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts.

-

Serum Biomarkers: Blood samples are collected to measure levels of bone turnover markers, such as alkaline phosphatase (ALP) and C-terminal telopeptide of type I collagen (CTX-I), using ELISA kits.

-

Protocol 2: LPS-Induced Cytokine Release in Macrophages (Anti-Inflammatory Screening)

This in vitro protocol is adapted for screening the potential anti-inflammatory effects of this compound before progressing to in vivo models.[4]

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[4]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO <0.5%). Incubate for 1-2 hours.[4]

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 3: MTT Cytotoxicity Assay

This protocol is essential to assess the potential cytotoxicity of this compound and determine appropriate concentrations for efficacy assays.[4]

-

Cell Seeding: Seed cells (e.g., RAW 264.7 or a relevant cancer cell line) in a 96-well plate at an optimized density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[4]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to the vehicle-treated control cells.

Conclusion and Future Directions

The available data indicates that while this compound exhibits a specific in vitro activity related to cell cycle control, its in vivo efficacy is underexplored, with a single study showing it to be inactive in a seizure model.[2] In contrast, its analogs, Pseurotin A and Pseurotin D, have demonstrated promising in vivo therapeutic potential in models of osteoporosis, hepatocellular carcinoma, and inflammation.[2]

Further in vivo studies of this compound are warranted, particularly in models relevant to its observed in vitro cell cycle-related activity (e.g., oncology models) and in inflammation models where its parent compounds are active. The detailed protocols provided in this guide for Pseurotin A and for general anti-inflammatory screening can serve as a valuable starting point for designing these future investigations to fully elucidate the therapeutic potential of this compound.

References

Unveiling 11-O-Methylpseurotin A: A Technical Guide to its Natural Origins and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the diverse family of pseurotins, which are characterized by a unique and complex heterocyclic spiro-lactone core. This compound, along with its parent molecule pseurotin (B1257602) A, has garnered significant interest within the scientific community due to its array of biological activities. As a naturally occurring derivative, understanding its sources and production is paramount for further research and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, production methodologies, and biosynthetic pathway of this compound.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by filamentous fungi. To date, its isolation has been reported from two main genera:

-

Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a significant producer of this compound.[1] Aspergillus fumigatus is a ubiquitous fungus known for its prolific production of a wide variety of bioactive secondary metabolites.

-

Sporothrix : The compound was also originally isolated from a species of Sporothrix.[1]

Interestingly, the production of this compound can be influenced by microbial interactions. Co-cultivation of certain fungal isolates with bacteria has been shown to induce its biosynthesis, suggesting a potential role of microbial communication in the regulation of its production.[1]

Production of this compound

The production of this compound is achieved through the fermentation of the producing fungal strains. While specific yields for this compound are not extensively reported in the literature, the production of its precursor, pseurotin A, has been documented, providing a baseline for potential yields.

Fermentation Protocol

A generalized protocol for the production of pseurotins, including this compound, from Aspergillus fumigatus involves submerged fermentation in a nutrient-rich medium.

Table 1: Fermentation Parameters for Pseurotin Production by Aspergillus fumigatus

| Parameter | Value/Components | Notes |

| Producing Organism | Aspergillus fumigatus | A marine-derived strain has been noted for this compound production.[1] |

| Fermentation Medium | Malt Extract (1-4%)Yeast Extract (0.1-0.4%)Glucose (0.5-2%)(NH₄)₂HPO₄ (0.04-0.06%) | A typical medium for pseurotin production. |

| Incubation Temperature | 24-28 °C | Optimal temperature for fungal growth and metabolite production. |

| Agitation | 140-200 rpm | To ensure adequate aeration and nutrient distribution. |

| Fermentation Duration | 120-160 hours | Production of pseurotin A typically reaches its maximum within this timeframe.[2] |

| pH | Initial pH around 6.0, dropping to below 4.0 during fermentation. | The decrease in pH is often correlated with the onset of secondary metabolite production.[2] |

Quantitative Data on Pseurotin A Production

While specific yield data for this compound is scarce, a study on pseurotin A production by Aspergillus fumigatus reported the following yield, which can serve as a reference for the potential output of its methylated derivative.

Table 2: Reported Yield of Pseurotin A from Aspergillus fumigatus Fermentation

| Compound | Producing Organism | Fermentation Volume | Yield | Reference |

| Pseurotin A | Aspergillus fumigatus HA 57-88 | 20 L | 121 mg | [2] |

Isolation and Purification Protocol

Following fermentation, the isolation and purification of this compound from the culture broth and mycelium are typically performed using a multi-step process involving solvent extraction and chromatography.

1. Extraction:

-

The fungal biomass is separated from the culture broth via filtration or centrifugation.

-

Both the mycelium and the filtrate are extracted with an organic solvent, commonly ethyl acetate (B1210297). This process is repeated multiple times to ensure the complete extraction of the metabolites.

2. Concentration:

-

The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography, often using silica (B1680970) gel.

-

A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to separate the compounds.

-

Fractions containing this compound are identified by analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Further purification may be achieved through preparative HPLC to obtain the pure compound.

Biosynthesis of this compound

This compound is a member of the pseurotin family of fungal metabolites, which are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] The core structure is assembled by the hybrid enzyme PsoA. Subsequent modifications by tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, lead to the diverse array of pseurotin derivatives.[1]

The biosynthesis of pseurotin A is the most extensively studied in this family. The formation of this compound is proposed to be a late-stage modification of pseurotin A.[1] This final step involves the enzymatic O-methylation of the hydroxyl group at the C-11 position. This reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While the specific enzyme responsible for this final methylation has not yet been definitively characterized, it represents a common terminal modification in natural product biosynthesis.[1]

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound.

The following diagram illustrates a generalized experimental workflow for the production and isolation of this compound.

Caption: Experimental workflow for this compound production.

References

Methodological & Application

Application Notes and Protocol for Preparing 11-O-Methylpseurotin A Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-O-Methylpseurotin A is a fungal metabolite and an antibacterial agent that has been noted for its selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubility for both polar and nonpolar compounds.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Data and Recommended Concentrations

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for accurate calculations and preparation of stock solutions.

| Property | Value | Notes |

| Molecular Weight | 445.46 g/mol [1][2] | Essential for calculating molar concentrations. |

| Appearance | White solid[3] | Visual confirmation of the compound's physical state. |

| Solubility | Soluble in DMSO, Ethanol, Methanol[3][4] | DMSO is recommended for preparing high-concentration stock solutions. |

| Recommended Stock Concentration | 10 mM | A common starting concentration for many in vitro assays. Higher or lower concentrations can be prepared based on experimental needs. |

| Storage Conditions | Solid: -20°C, protected from light and moisture.[6] Stock Solution: -20°C or -80°C, protected from light.[3][6] | Proper storage is crucial for maintaining the stability and activity of the compound. Aliquoting is recommended to avoid freeze-thaw cycles.[6][7] |

| Final DMSO Concentration in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells.[7] It is important to minimize the final DMSO concentration in the experimental system. |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile, amber or foil-wrapped microcentrifuge tubes for aliquoting

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.[6]

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 445.46 g/mol = 4.45 mg

-

Weigh the Compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated mass of this compound powder into the tube.

-

-

Dissolve the Compound:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[7]

-

Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but be mindful of the compound's temperature sensitivity.[4][6]

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.[6][7]

-

Label each aliquot clearly with the compound name, concentration, solvent (DMSO), and the date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.[6]

-

Preparation of Working Solutions:

-

When ready to use, thaw a single aliquot of the DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution in your experimental aqueous buffer or cell culture medium to achieve the desired final concentration.

-

Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on your experimental system.[6]

-

It is recommended to prepare working solutions fresh for each experiment and not to store them for extended periods in aqueous media.[6]

Safety and Handling

-

This compound is for research use only and not for diagnostic or therapeutic use.[1]

-

As with any chemical compound, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

-

Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Visualized Workflow

Caption: Experimental workflow for stock solution preparation.

References

Application Notes and Protocols for MTT Assay with 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products.[1] While extensive research on this specific analog is ongoing, its structural similarity to other pseurotins, such as Pseurotin A, suggests potential bioactivities, including anti-inflammatory and cytotoxic effects.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Data Presentation

While specific IC50 values for this compound are not widely published, the following table summarizes the reported in vitro cytotoxic and inhibitory activities of the closely related Pseurotin A and its analogs. This data can serve as a valuable reference for designing dose-response experiments for this compound.

| Compound | Cell Line | Assay | IC50 |

| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL[1] |

| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 secretion inhibition | 1.2 µM[1] |

| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM[1] |

Experimental Protocols

MTT Assay Protocol for this compound

This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2, MCF-7).

Materials:

-

This compound

-

Selected cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

-

Include the following controls on each plate:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

-

Untreated Control: Cells in complete culture medium only.

-

Blank: Complete culture medium without cells.

-

-

After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or control solutions.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Visualizations

Experimental Workflow

Caption: Workflow for MTT Assay with this compound.

Postulated Signaling Pathway Inhibition

Pseurotins are known to inhibit the JAK/STAT and NF-κB signaling pathways.[2] It is postulated that this compound may exert its cytotoxic and anti-inflammatory effects through a similar mechanism.

Caption: Postulated inhibition of JAK/STAT and NF-κB pathways.

References

Application Notes and Protocols: A Step-by-Step Guide to the Yeast Halo Assay for 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast halo assay is a powerful and straightforward technique for assessing the antifungal activity of chemical compounds. This method relies on the diffusion of a test compound from a localized source (such as a filter paper disc or a small volume spotted onto the agar) into a solid medium seeded with a lawn of yeast cells. If the compound possesses antifungal properties, it will create a zone of growth inhibition, known as a "halo," around the point of application. The size of this halo is proportional to the concentration and potency of the compound.[1][2] This application note provides a detailed, step-by-step protocol for performing a yeast halo assay to evaluate the antifungal potential of 11-O-Methylpseurotin A, a derivative of the fungal secondary metabolite Pseurotin A.[3]

Pseurotin A is known for its antibiotic and antifungal properties, primarily attributed to the inhibition of chitin (B13524) synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[3] While extensive data on the antifungal activity of this compound is not as widely available, it has been shown to affect the viability of specific mutant strains of Saccharomyces cerevisiae, indicating its potential as a selective antifungal agent.[3][][5] This makes the yeast halo assay an ideal initial screening method to determine its efficacy and spectrum of activity against various yeast strains.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the yeast halo assay with this compound.

Materials

-

Yeast Strain: Saccharomyces cerevisiae (e.g., wild-type strain or a specific mutant strain of interest, such as a hof1Δ deletion strain which has shown sensitivity to this compound).[][5] Candida albicans can also be used for broader antifungal screening.

-

Growth Media:

-

Yeast Peptone Dextrose (YPD) Broth: for liquid culture.

-

YPD Agar (B569324): for solid plates.

-

YPD Soft Agar (0.5% - 0.7% agar): for the top agar overlay.

-

-

Test Compound: this compound.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) for preparing the stock solution.[6]

-

Equipment:

-

Sterile petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Micropipettes and sterile tips

-

Incubator (30°C)

-

Shaking incubator (for liquid cultures)

-

Spectrophotometer or hemocytometer

-

Vortex mixer

-

Laminar flow hood

-

Preparation of this compound Stock and Working Solutions

Proper preparation of the test compound is critical for reproducible results.

-

Stock Solution (10 mM in DMSO):

-

Accurately weigh the required mass of this compound powder (Molecular Weight: 445.46 g/mol ).[6]

-

To prepare 1 mL of a 10 mM stock solution, dissolve 4.45 mg of the compound in 1 mL of anhydrous DMSO.[6]

-

Vortex thoroughly until the solid is completely dissolved.[6]

-

Store the stock solution in small aliquots at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[6]

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare a series of dilutions from the stock solution using sterile YPD broth or sterile water to achieve the desired final concentrations for testing (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM).

-

It is important to maintain a consistent final concentration of DMSO across all test conditions, including the negative control, to account for any potential solvent toxicity.

-

Step-by-Step Yeast Halo Assay Protocol

-

Yeast Inoculum Preparation:

-

Inoculate a single colony of the desired yeast strain into 5-10 mL of YPD broth.

-

Incubate overnight at 30°C with shaking (around 200-250 rpm) until the culture reaches the stationary phase.[7]

-

The following day, dilute the overnight culture in fresh YPD broth and continue to incubate until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

-

-

Preparation of Yeast Lawn:

-

Melt the YPD soft agar and cool it to approximately 45-50°C in a water bath. Holding the agar at too high a temperature will kill the yeast cells.[7]

-

In a sterile tube, mix a standardized number of yeast cells from the mid-log phase culture with the molten soft agar. A common starting point is to add 100 µL of the yeast culture to 4 mL of soft agar for a standard 100 mm petri dish.[7]

-

Immediately pour the yeast-agar mixture onto the surface of a pre-warmed YPD agar plate.[7]

-

Swirl the plate gently to ensure an even distribution of the soft agar overlay.[7]

-

Allow the soft agar to solidify completely in a laminar flow hood.

-

-

Application of Test Compound:

-

Disk Diffusion Method:

-

Using sterile forceps, place sterile filter paper discs onto the surface of the solidified yeast lawn.

-

Carefully pipette a small, defined volume (e.g., 5-10 µL) of each working concentration of this compound onto a separate disc.[2]

-

As a negative control, apply the same volume of the solvent (e.g., YPD with the same final DMSO concentration) to a separate disc.

-

A positive control using a known antifungal agent (e.g., fluconazole) should also be included.

-

-

-

Incubation and Data Collection:

-

Incubate the plates in an inverted position at 30°C for 24-48 hours.[8]

-

After incubation, a uniform lawn of yeast growth should be visible.

-

Measure the diameter of the clear zone of growth inhibition (the halo) around each disc in millimeters.

-

The diameter of the disc itself should be subtracted from the total diameter of the halo to determine the size of the zone of inhibition.

-

Data Presentation

Summarize the quantitative data in a structured table for clear comparison of the antifungal activity at different concentrations.

| Concentration of this compound (µM) | Diameter of Halo (mm) ± SD | Zone of Inhibition (mm) ± SD |

| 100 | Insert Data | Insert Data |

| 50 | Insert Data | Insert Data |

| 25 | Insert Data | Insert Data |

| 12.5 | Insert Data | Insert Data |

| Vehicle Control (DMSO) | No Halo | 0 |

| Positive Control (e.g., Fluconazole) | Insert Data | Insert Data |

Note: This table is a template. Actual data will need to be generated from experimental results.

Visualizations

Experimental Workflow

Caption: Workflow for the yeast halo assay.

Proposed Signaling Pathway Inhibition

While the precise signaling pathways affected by this compound are still under investigation, the primary proposed mechanism of its parent compound, Pseurotin A, is the inhibition of chitin synthase.[3] This enzyme is crucial for the synthesis of chitin, a vital component of the fungal cell wall.

Caption: Proposed mechanism of action.

References

- 1. A High-Throughput Yeast Halo Assay for Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Pheromone Halo Assay | Dohlman Lab [med.unc.edu]

- 8. Halo Assay for Toxic Peptides and Other Compounds in Microorganisms [bio-protocol.org]

Application of 11-O-Methylpseurotin A in Cancer Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While direct and extensive experimental data on this compound in cancer cell lines is limited, its structural similarity to other well-studied pseurotins, such as Pseurotin A and Pseurotin D, suggests its potential as a subject of interest in cancer research.[1] Pseurotin A and its analogs have demonstrated various anti-cancer properties, including the induction of apoptosis and modulation of key signaling pathways.[1] The primary reported activity of this compound is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a potential role in regulating mitosis and cytokinesis, processes that are often dysregulated in cancer.[2]

These application notes provide a comprehensive framework for initiating studies on the effects of this compound on cancer cell lines. The protocols and data presented are largely based on the known activities of its parent compounds and are intended to serve as a guide for designing and executing experiments to elucidate the potential anti-cancer efficacy of this compound.

Data Presentation: Efficacy of Related Pseurotin Analogs

The following table summarizes the reported in vitro efficacy of Pseurotin A and Pseurotin D. These values can be used as a reference for designing dose-response experiments for this compound.

| Compound | Cell Line | Assay | IC50 | Reference |

| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL | [1] |

| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 secretion inhibition | 1.2 µM | [1] |

| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM | [1] |

Postulated Signaling Pathways

Based on studies of related pseurotins, this compound may exert its anti-cancer effects by modulating key signaling pathways such as JAK/STAT and NF-κB, which are crucial for cancer cell survival and proliferation.[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7, PC-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Western Blotting